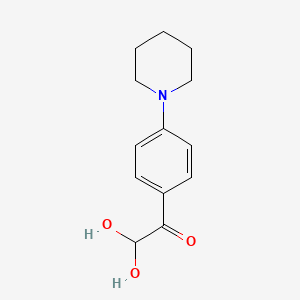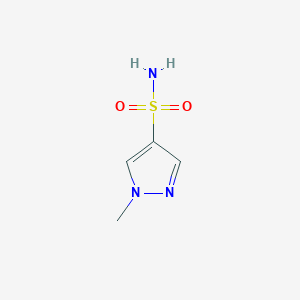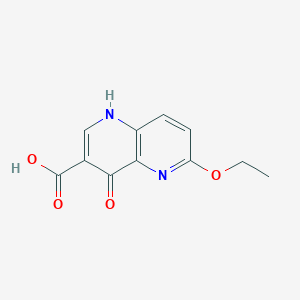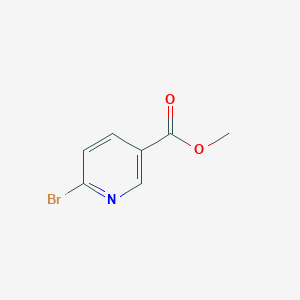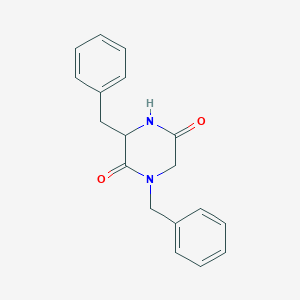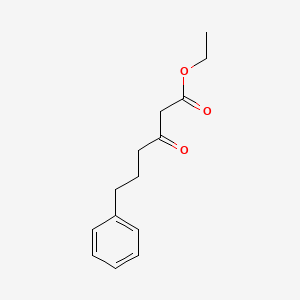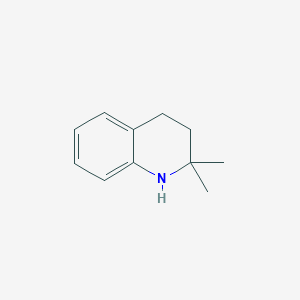
2,2-Dimethyl-1,2,3,4-tetrahydroquinoline
Descripción general
Descripción
“2,2-Dimethyl-1,2,3,4-tetrahydroquinoline” is a chemical compound . It is a type of 1,2,3,4-tetrahydroquinoline, which is a class of compounds that are commonly occurring substructures in a large number of biologically active compounds .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines involves several methods . One method includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination . Domino reactions, also known as tandem or cascade reactions, have also been used for the synthesis of these compounds .
Molecular Structure Analysis
The molecular structure of “2,2-Dimethyl-1,2,3,4-tetrahydroquinoline” includes a 1,2,3,4-tetrahydroquinoline core with two methyl groups attached to the second carbon atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2-Dimethyl-1,2,3,4-tetrahydroquinoline” include a molecular weight of 161.25 . It is a solid at room temperature and should be stored in a refrigerator .
Aplicaciones Científicas De Investigación
1. Synthesis of Highly Substituted Tetrahydroquinolines
- Summary of Application : Tetrahydroquinolines are used in the synthesis of bioactive natural products and pharmaceutical agents. They are also used in pesticides, antioxidants, photosensitizers, and dyes .
- Methods of Application : A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU is used to synthesize highly substituted 1,2,3,4-tetrahydroquinolines .
- Results or Outcomes : The reaction proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
2. C(1)-Functionalization of Tetrahydroisoquinolines
- Summary of Application : 1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds. Its C(1)-substituted derivatives can act as precursors for various alkaloids displaying multifarious biological activities .
- Methods of Application : Various multicomponent reactions are used for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .
- Results or Outcomes : These reactions improve the atom economy, selectivity, and yield of the product and thus occupy a central place in the toolbox of sustainable synthetic methodologies .
3. Production of New Materials
- Summary of Application : The tetrahydroquinoline (THQ) moiety is used in the production of new materials .
- Methods of Application : The specific methods of application can vary widely depending on the type of material being produced .
- Results or Outcomes : The production of new materials using THQ can lead to the development of products with unique properties .
4. Precursor for More Complex Molecules
- Summary of Application : Tetrahydroquinoline is an important precursor for more complex molecules with bio-utilities .
- Methods of Application : The specific methods of application can vary widely depending on the complex molecule being synthesized .
- Results or Outcomes : The use of THQ as a precursor can facilitate the synthesis of complex molecules .
5. Alzheimer’s Disease Therapy
- Summary of Application : The metal chelator clioquinol, which contains a tetrahydroquinoline moiety, may be useful in designing and developing new drugs for the therapy of Alzheimer’s disease .
- Methods of Application : The specific methods of application would involve the synthesis of clioquinol and its administration as a therapeutic agent .
- Results or Outcomes : The use of clioquinol could potentially lead to improved therapies for Alzheimer’s disease .
6. Synthesis of Bioactive Natural Products
- Summary of Application : Tetrahydroquinolines are used in the synthesis of bioactive natural products and pharmaceutical agents .
- Methods of Application : A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU is used to synthesize highly substituted 1,2,3,4-tetrahydroquinolines .
- Results or Outcomes : The reaction proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
Safety And Hazards
Direcciones Futuras
The future directions in the research of “2,2-Dimethyl-1,2,3,4-tetrahydroquinoline” and similar compounds involve the development of new synthetic approaches towards this class of compounds due to their pharmacological relevance . Domino reactions contribute immensely to synthetic drug design strategies, enhance aesthetic approaches in total synthesis, and improve yields in large-scale synthesis .
Propiedades
IUPAC Name |
2,2-dimethyl-3,4-dihydro-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-6,12H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVRDLFDNAGZBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C2N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90542207 | |
| Record name | 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1,2,3,4-tetrahydroquinoline | |
CAS RN |
20364-30-1 | |
| Record name | 1,2,3,4-Tetrahydro-2,2-dimethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20364-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-bromophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1367450.png)
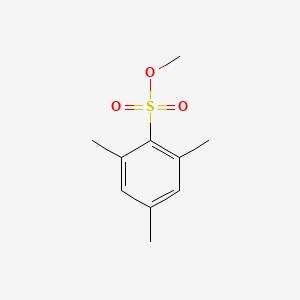

![4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine](/img/structure/B1367455.png)
